molecular formula C10H11NO3 B13189172 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid

Cat. No.: B13189172
M. Wt: 193.20 g/mol
InChI Key: GGAAENLTMDRLAJ-UHFFFAOYSA-N
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Description

3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a benzopyran derivative featuring a fused benzene and pyran ring system. Its structure includes an amino group at position 3 and a carboxylic acid moiety at position 8.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-amino-3,4-dihydro-2H-chromene-8-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-7-4-6-2-1-3-8(10(12)13)9(6)14-5-7/h1-3,7H,4-5,11H2,(H,12,13)

InChI Key

GGAAENLTMDRLAJ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC=C2C(=O)O)N

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation and Cyclization

  • Salicylaldehydes react with β-ketoesters or malonates under basic catalysis (e.g., piperidine) to form coumarin derivatives, which can be further modified to benzopyran structures.
  • Optimization of solvents (ethanol, toluene, DCM) and catalysts (piperidine, pyridine) affects yields (25–82% reported).

Perkin Condensation

  • Salicylaldehydes and phenylacetic acids condense in the presence of acetic anhydride and triethylamine at elevated temperatures (~120 °C) to yield 3-arylcoumarins.
  • Subsequent hydrolysis and functional group modifications allow access to amino derivatives.

Specific Preparation Methods of this compound

Two-Step Alkali and Acid Catalyzed Ring Closure (Patent CN108148032B)

This method provides a straightforward, industrially scalable synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, adaptable to amino-substituted compounds.

Step 1: Formation of Intermediate

  • React a substituted phenol compound (R-substituted phenol, where R = H, F, Cl, or C1-C4 alkyl) with γ-butyrolactone under alkaline conditions.
  • The reaction forms an open-chain intermediate via nucleophilic attack of the phenol oxygen on the lactone.

Step 2: Acid-Catalyzed Ring Closure

  • The intermediate undergoes intramolecular cyclization under acid catalysis (catalysts include ZnCl2, AlCl3, FeCl3, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid).
  • This forms the 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid structure.

Features:

  • The method uses readily available raw materials.
  • Reaction conditions are mild and simple.
  • High yields and efficiency are reported.
  • Suitable for large-scale industrial production.
Step Reagents/Conditions Product Notes
1 Phenol (R-substituted) + γ-butyrolactone + base (alkali) Open-chain intermediate Base catalysis, room temp to mild heating
2 Acid catalyst (ZnCl2, AlCl3, H2SO4, etc.) 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acid Ring closure by acid catalysis, moderate temp

This method can be adapted to introduce amino groups at the 3-position by subsequent amination reactions or by using amino-substituted phenols as starting materials.

Amination of Coumarin Derivatives

  • Starting from 3-acetamidocoumarins, hydrolysis yields 3-aminocoumarins.
  • Bromination using bromodimethylsulfonium bromide (BDMS) in dichloromethane at room temperature yields brominated intermediates that can be further transformed to amino derivatives.

Catalytic Hydrogenation and Resolution (Patent CN1629154A)

  • For fluorinated analogs, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid is catalytically hydrogenated using Pd-C to produce racemic 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.
  • Racemic acid chlorides generated by reaction with thionyl chloride are coupled with chiral amines (e.g., dehydroabietylamine) for resolution into optical isomers.
  • This approach, while more complex, allows access to enantiomerically pure amino-substituted benzopyran derivatives.

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield Range (%) Scalability Notes
Alkali + Acid Catalyzed Ring Closure Substituted phenol + γ-butyrolactone Alkali (base), Acid catalyst (ZnCl2, AlCl3, H2SO4) Mild heating, 2 steps High (not specified) Industrial scale Simple, cost-effective, suitable for large-scale production
Amination of Coumarins 3-Acetamidocoumarins Bromodimethylsulfonium bromide (BDMS), DCM Room temperature 84–92 Lab scale Bromination followed by hydrolysis to amino derivatives
Catalytic Hydrogenation + Resolution 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid Pd-C, SOCl2, chiral amines Hydrogenation, acylation Not specified Moderate scale Access to enantiomerically pure compounds, complex multi-step process

Research Findings and Analysis

  • The two-step alkali and acid catalyzed ring closure method is the most straightforward and industrially feasible approach for 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivatives, including amino-substituted analogs.
  • Amination via hydrolysis of acetamido precursors is efficient with high yields and mild conditions, suitable for laboratory synthesis.
  • Catalytic hydrogenation combined with chiral resolution is valuable for producing optically active derivatives but is more complex and less suited for bulk synthesis.
  • Reaction optimization studies for related coumarin derivatives emphasize the importance of solvent choice, catalyst type, and temperature control to maximize yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which may have different functional groups attached to the benzopyran ring system.

Scientific Research Applications

3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with serotonin receptors, particularly the 5-HT1A receptor. The compound acts as a ligand, binding to the receptor and modulating its activity. This interaction can lead to anxiolytic effects, making it a potential candidate for the development of new anxiolytic drugs.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Differences
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid (Target) C₁₀H₁₁NO₃* ~193.19* Not provided -NH₂ at C3, -COOH at C8 Reference compound for comparison.
3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid (Chroman-8-carboxylic acid) C₁₀H₁₀O₃ 178.187 31457-16-6 -COOH at C8 Lacks amino group; reduced hydrogen bonding potential.
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid C₁₁H₁₀O₅ 222.19 16281-43-9 -CH₃ at C3, -OH at C8, -COOH at C7, ketone at C1 Different substitution pattern (C7 vs. C8 carboxylic acid); ketone introduces polarity.
2H-1-Benzopyran-3-carboxylic acid, 3,4-dihydro-8-methoxy-2-oxo-, ethyl ester C₁₃H₁₄O₅ 262.25* Not provided -OCH₃ at C8, ester (-COOEt) at C3, ketone at C2 Ester group reduces acidity; methoxy enhances lipophilicity.
3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid (Flavoxate impurity A) C₁₇H₁₂O₄ 280.28 Not provided -Ph at C2, -CH₃ at C3, ketone at C4 Phenyl group increases steric bulk; ketone alters electronic properties.
3,4-Dihydro-2H-pyrano[3,2-b]-pyridine-8-carboxylic acid C₉H₉NO₃ 179.18 1364917-22-5 Pyridine ring fused with benzopyran, -COOH at C8 Nitrogen in the pyridine ring enhances basicity; distinct ring fusion.

*Inferred values based on structural analysis.

Functional Group Impact on Properties

Amino Group vs. Methyl/Hydroxy/Methoxy Groups The amino group in the target compound provides basicity and hydrogen-bonding capacity, which may improve solubility in aqueous media compared to methyl () or methoxy () substituents. However, the amino group could also increase susceptibility to oxidation . In contrast, the hydroxy group in ’s compound offers acidity (pKa ~4–5), while the methoxy group in enhances lipid solubility.

Carboxylic Acid Position and Derivatives

  • The target compound’s carboxylic acid at C8 differs from the C7 substitution in , which may alter intermolecular interactions in crystal lattices or protein binding .
  • Ester derivatives () are less polar, making them more suitable for passive membrane diffusion in drug design .

Biological Activity

3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its interactions with various biological targets. Its molecular formula is C10H11NO3C_{10}H_{11}NO_3, and it belongs to the benzopyran family, characterized by a fused benzene and pyran ring structure. The compound exhibits diverse biological activities, especially in the fields of neurology and psychiatry, primarily through its interactions with serotonin receptors.

Target Receptors

The primary biological targets of this compound are the serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These receptors are crucial for modulating serotoninergic signaling pathways, which play a significant role in mood regulation and anxiety.

Mode of Action

The compound interacts with its target receptors by binding to them, which influences serotonin transmission. This interaction can lead to various biochemical effects, including modulation of neurotransmitter release and alteration of neuronal excitability. The following table summarizes the key aspects of its mechanism:

Aspect Details
Receptor Type 5-HT1A and 5-HT7 serotonin receptors
Binding Affinity High affinity for 5-HT1A receptors; selective action against other receptors
Biochemical Pathways Affects serotoninergic pathways; potential anxiolytic effects

Therapeutic Applications

Research indicates that this compound may have therapeutic potential in treating various psychiatric disorders due to its serotonergic activity. Notably, studies have shown that derivatives of this compound exhibit anxiolytic properties in vivo.

Case Studies and Research Findings

  • Affinity Studies : A study demonstrated that modifications in the structure of related benzopyran derivatives significantly affected their affinity for the 5-HT1A receptor. Compounds with specific side-chain lengths and functional groups showed enhanced receptor selectivity and agonistic activity .
  • In Vivo Activity : In behavioral models assessing anxiety, certain enantiomers of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives exhibited notable anxiolytic effects, suggesting their potential as therapeutic agents .
  • Comparative Analysis : A comparative study highlighted the unique aspects of this compound against structurally similar compounds. It was found to possess distinct receptor interaction profiles that could be leveraged for drug development.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Starting Material : A suitable benzopyran derivative is selected.
  • Carboxylation : The introduction of the carboxylic acid group is achieved through carboxylation reactions under controlled conditions.
  • Purification : Techniques such as continuous flow synthesis may be employed to enhance yield and purity during industrial production.

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